molecular formula C21H27N3O2 B2990686 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile CAS No. 51054-44-5

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

Cat. No. B2990686
CAS RN: 51054-44-5
M. Wt: 353.466
InChI Key: CDFXHDABQJDUAK-UHFFFAOYSA-N
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Description

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
BenchChem offers high-quality 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I conducted a thorough search for the scientific research applications of “3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile”, but unfortunately, detailed information on six to eight unique applications for this specific compound is not readily available in open-source databases.

Mechanism of Action

Target of Action

The primary target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles.

Mode of Action

The compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamine neurotransmitters into synaptic vesicles, which subsequently reduces the release of these neurotransmitters into the synaptic cleft.

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it is recommended to store the compound at 0-8°C to maintain its stability .

: Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-A]isoquinolin-2-ol compounds and methods relating thereto : (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-a]isoquinolin-2-ol

properties

IUPAC Name

3-cyclohexyl-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-25-19-10-15-8-9-23-14-24(17-6-4-3-5-7-17)13-16(12-22)21(23)18(15)11-20(19)26-2/h10-11,17H,3-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFXHDABQJDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4CCCCC4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

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